molecular formula C14H16ClN3O2 B12711686 2,2'-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol CAS No. 93182-24-2

2,2'-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol

Cat. No.: B12711686
CAS No.: 93182-24-2
M. Wt: 293.75 g/mol
InChI Key: XECOZCAFSCIAFK-UHFFFAOYSA-N
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Description

2,2’-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 2-chlorophenyl group and two ethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol typically involves the reaction of 2-chlorophenylpyrimidine with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2’-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)benzimidazole
  • 2-(4-Chlorophenyl)pyrimidine
  • 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Uniqueness

2,2’-((4-(2-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol is unique due to its specific structural features, such as the presence of both pyrimidine and ethanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93182-24-2

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C14H16ClN3O2/c15-12-4-2-1-3-11(12)13-5-6-16-14(17-13)18(7-9-19)8-10-20/h1-6,19-20H,7-10H2

InChI Key

XECOZCAFSCIAFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N(CCO)CCO)Cl

Origin of Product

United States

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